(1R,2R)-N-(Trifluoromethylsulfonyl)-1,2-diphenylethane-1,2-diamine

Catalog No.
S3466462
CAS No.
852212-89-6
M.F
C15H15F3N2O2S
M. Wt
344.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-N-(Trifluoromethylsulfonyl)-1,2-diphenylet...

CAS Number

852212-89-6

Product Name

(1R,2R)-N-(Trifluoromethylsulfonyl)-1,2-diphenylethane-1,2-diamine

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide

Molecular Formula

C15H15F3N2O2S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2/t13-,14-/m1/s1

InChI Key

GIBMTDKHCXCSNA-ZIAGYGMSSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N
(1R,2R)-N-(Trifluoromethylsulfonyl)-1,2-diphenylethane-1,2-diamine (TFDSA) is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. TFDSA is a chiral diamine that belongs to the family of chiral sulfonyl diamines. This paper aims to provide a comprehensive overview of TFDSA, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
TFDSA is a chiral diamine, also known as 1,2-bis(trifluoromethylsulfonyl)-1,2-diphenylethane-1,2-diamine or (R,R)-TFDSA. It is a white crystalline solid that is soluble in polar organic solvents, such as acetonitrile, methanol, and dichloromethane. TFDSA is commonly used as a ligand in asymmetric catalysis, where it acts as a chiral auxiliary in the synthesis of chiral compounds.
TFDSA has a molecular weight of 465.5 g/mol, with a melting point of 153-155°C. It has a high boiling point of 411°C and is stable at temperatures up to 200°C. TFDSA is a moderately acidic compound, with a pKa value of 3.97. It is a non-hygroscopic compound and is stable in air and moisture.
TFDSA can be synthesized using various methods, including the reaction of (R,R)-1,2-diphenylethylenediamine with trifluoromethanesulfonic anhydride. Another method involves the reaction of (R,R)-1,2-diaminocyclohexane with trifluoromethanesulfonic anhydride. Characterization techniques used for TFDSA include NMR spectroscopy, IR spectroscopy, and X-ray crystallography.
for TFDSA include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). HPLC is commonly used to separate TFDSA from other chiral compounds, while GC-MS is used for the identification and quantification of TFDSA.
TFDSA has exhibited biological activity in various studies, including anti-cancer and anti-inflammatory activity. It has also been found to be an effective inhibitor of the growth of human hepatoma cells.
TFDSA has been evaluated for its toxicity and safety in scientific experiments. It has been found to have a low acute toxicity in rats and mice, with an LD50 value of greater than 2000 mg/kg. It is not considered a skin irritant or a skin sensitizer.
TFDSA is widely used as a chiral auxiliary in asymmetric catalysis, where it helps to synthesize chiral compounds. It is also used in the synthesis of chiral polymers and as a reagent in organic synthesis.
The current state of research on TFDSA is focused on its applications in asymmetric catalysis and organic synthesis. Research is also ongoing to explore its biological properties and potential applications in medicine.
TFDSA has potential implications in various fields of research and industry, including the production of chiral drugs and agrochemicals, the synthesis of chiral polymers, and the development of new catalytic systems. It also has potential applications in the field of medicine, including its use as an anti-cancer agent.
While TFDSA has shown promise in various applications, there are some limitations to its use. It is an expensive reagent, which limits its use in large-scale applications. Future directions for research on TFDSA include the development of more efficient and cost-effective synthesis methods and the exploration of its potential applications in the field of medicine.
In conclusion, TFDSA is a chiral diamine that has gained significant attention in scientific research due to its diverse range of applications. It has shown potential in asymmetric catalysis, the synthesis of chiral compounds and polymers, and as an anti-cancer agent. While there are limitations to its use, ongoing research is exploring its potential applications in various fields of research and industry.

XLogP3

2.7

Dates

Modify: 2023-08-19

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